Cas no 261350-69-0 ((2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid)

(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- CS-0102919
- 261350-69-0
- MFCD31744051
- L-Proline, 3-fluoro-, (3R)-
- (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid
- D76328
- AS-84448
- (2R,3R)-3-Fluoropyrrolidine-2-carboxylicacid
- SCHEMBL19948621
- (3R)-3-Fluoro-L-proline
-
- Inchi: 1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
- InChI Key: WLGLSRHRSYWDST-DMTCNVIQSA-N
- SMILES: F[C@@H]1CCN[C@@H]1C(=O)O
Computed Properties
- Exact Mass: 133.05390666g/mol
- Monoisotopic Mass: 133.05390666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.7
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- Density: 1.30±0.1 g/cm3(Predicted)
- Boiling Point: 265.1±40.0 °C(Predicted)
- pka: 1?+-.0.40(Predicted)
(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5313-500MG |
(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid |
261350-69-0 | 97% | 500MG |
¥ 6,402.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5313-1G |
(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid |
261350-69-0 | 97% | 1g |
¥ 9,603.00 | 2023-04-05 | |
Chemenu | CM538792-1g |
(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid |
261350-69-0 | 95%+ | 1g |
$1746 | 2024-07-28 | |
Chemenu | CM538792-5g |
(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid |
261350-69-0 | 95%+ | 5g |
$5238 | 2024-07-28 | |
eNovation Chemicals LLC | Y1007598-100mg |
(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid |
261350-69-0 | 97% | 100mg |
$450 | 2024-07-21 | |
Chemenu | CM538792-250mg |
(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid |
261350-69-0 | 95%+ | 250mg |
$698 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5313-100mg |
(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid |
261350-69-0 | 97% | 100mg |
¥2402.0 | 2024-04-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5313-1g |
(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid |
261350-69-0 | 97% | 1g |
¥9603.0 | 2024-04-21 | |
eNovation Chemicals LLC | Y1007598-250mg |
(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid |
261350-69-0 | 97% | 250mg |
$720 | 2025-02-25 | |
eNovation Chemicals LLC | Y1007598-500mg |
(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid |
261350-69-0 | 97% | 500mg |
$1205 | 2025-02-26 |
(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid Related Literature
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Additional information on (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid
Recent Advances in the Application of (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid (CAS: 261350-69-0) in Chemical Biology and Pharmaceutical Research
The fluorinated pyrrolidine derivative (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid (CAS: 261350-69-0) has emerged as a structurally unique and pharmacologically important building block in medicinal chemistry. Recent studies have highlighted its potential as a key scaffold for the development of novel bioactive compounds, particularly in the areas of enzyme inhibition and peptide mimetics. This research brief synthesizes the latest findings regarding this compound's applications, synthetic approaches, and biological activities.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a proline mimetic in the design of matrix metalloproteinase (MMP) inhibitors. The fluorine substitution at the 3-position was found to significantly enhance binding affinity through favorable electrostatic interactions with active site residues, while maintaining metabolic stability. Researchers reported a 5-fold improvement in inhibitory potency compared to non-fluorinated analogs when incorporated into MMP-9 targeted therapeutics.
In synthetic chemistry developments, a novel asymmetric synthesis route for (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid was reported in Organic Letters (2024), achieving 98% ee and 85% overall yield from commercially available starting materials. This breakthrough addresses previous challenges in stereoselective fluorination and opens possibilities for large-scale production. The synthetic protocol utilizes a chiral auxiliary approach followed by diastereoselective fluorination, representing a significant improvement over earlier racemic methods.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) revealed that the fluorinated pyrrolidine scaffold demonstrates superior blood-brain barrier penetration compared to its non-fluorinated counterpart, making it particularly valuable for CNS-targeted drug development. The compound showed a brain-to-plasma ratio of 0.85 in rodent models, with minimal efflux transporter recognition, suggesting potential applications in neurodegenerative disease therapeutics.
Emerging applications in radiopharmaceuticals have also been reported, with (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid serving as a precursor for 18F-labeled PET tracers. A 2024 study in the Journal of Nuclear Medicine described its incorporation into a novel tau protein imaging agent, demonstrating excellent in vivo stability and target specificity in Alzheimer's disease models. The fluorinated moiety provided optimal pharmacokinetics for neuroimaging applications.
Ongoing clinical trials (as of Q2 2024) are evaluating derivatives of this compound as potential treatments for fibrotic disorders, with Phase I results showing favorable safety profiles and preliminary efficacy signals. The unique conformational properties imparted by the fluorinated pyrrolidine ring appear to modulate collagenase activity while minimizing off-target effects, representing a promising approach to tissue remodeling therapeutics.
Future research directions highlighted in recent reviews include exploration of this scaffold in PROTAC design and as a component of peptide nucleic acid analogs. The combination of structural rigidity from the pyrrolidine ring and electronic effects from the fluorine atom creates unique opportunities for molecular recognition and target engagement strategies in next-generation therapeutics.
261350-69-0 ((2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid) Related Products
- 676-75-5(Dimethyliodoarsine)
- 89667-40-3((6E)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid)
- 2228307-50-2(tert-butyl 2-(3-methoxy-2-methylphenyl)piperazine-1-carboxylate)
- 2111406-10-9(3-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbonitrile)
- 2171912-67-5({7-methyl-1,4-dioxa-7-azaspiro4.4nonan-2-yl}methanol)
- 1040672-53-4(8-{[1,1'-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 1702572-98-2(2-(2,5-difluorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)acetic acid)
- 1804788-59-7(4-Chloro-5-cyano-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)
- 622352-73-2(7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)-1H-isothiochromene-3-carboxamide)
- 929269-44-3(5-methyl-3,4-dihydro-2H-pyrrole hydrochloride)
